molecular formula C19H31NO2 B12010701 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime CAS No. 103582-41-8

1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime

Cat. No.: B12010701
CAS No.: 103582-41-8
M. Wt: 305.5 g/mol
InChI Key: OOXQDZTUGOJLHK-CZIZESTLSA-N
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Description

Lauryl p-Cresol Ketoxime: is an organic compound with the chemical formula C19H31NO2 . It is known for its unique structure, which includes a lauryl group (a twelve-carbon chain) attached to a p-cresol (a methylphenol) and a ketoxime functional group. This compound is used in various industrial and scientific applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl p-Cresol Ketoxime can be synthesized through a mechanochemical pathway, which involves the conversion of ketones to oximes using a simple mortar-pestle grinding method . This method is versatile and robust, allowing for the conversion of a broad range of ketones to oximes. The reaction typically involves the use of hydroxylamine hydrochloride as a reagent, which reacts with the ketone under basic conditions to form the oxime.

Industrial Production Methods: In industrial settings, the production of Lauryl p-Cresol Ketoxime may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Lauryl p-Cresol Ketoxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Lauryl p-Cresol Ketoxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lauryl p-Cresol Ketoxime involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The oxime group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Lauryl p-Cresol Ketoxime can be compared with other ketoximes and cresol derivatives:

    Acetoxime: A simpler ketoxime with a shorter carbon chain.

    Cyclohexanone oxime: A cyclic ketoxime with different reactivity.

    p-Cresol: A simpler aromatic compound without the oxime group.

Uniqueness: Lauryl p-Cresol Ketoxime is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain ketoximes. This makes it suitable for specific applications where longer hydrophobic chains are advantageous .

Properties

CAS No.

103582-41-8

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol

InChI

InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+

InChI Key

OOXQDZTUGOJLHK-CZIZESTLSA-N

Isomeric SMILES

CCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O

Canonical SMILES

CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O

Origin of Product

United States

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